methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C32H28N2O5S and its molecular weight is 552.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 552.17189317 g/mol and the complexity rating of the compound is 851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-proliferative Activity and Tumor Cell Selectivity
Research on related compounds, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, has shown pronounced anti-proliferative activity and tumor cell selectivity. These compounds exhibit mid-nanomolar range activity with significant selectivity for certain tumor cell types, including T-lymphoma, prostate, kidney, and hepatoma tumor cells, without affecting other cell lines like B-lymphoma Raji and cervix carcinoma HeLa cells. The tumor selectivity of these compounds, like the prototype drug TR560 and its derivatives, suggests their potential for developing targeted cancer therapies (Thomas et al., 2017).
Antimicrobial Activity
Quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity, with some showing broad-spectrum activity. This research indicates the potential of these compounds for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Refaat et al., 2004).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds with potential for various scientific applications continues to be a significant area of research. For example, the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines and their characterization reveals the diversity of chemical modifications possible to explore new pharmacological properties (Manoj & Prasad, 2010).
Fluorescent Dipoles and Optical Properties
The development of mesomeric betaines as fluorescent dipoles, constructed from quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, exemplifies the application of similar compounds in materials science, particularly in the development of fluorescent materials and optical studies (Smeyanov et al., 2017).
Properties
IUPAC Name |
methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O5S/c1-5-39-23-10-8-9-21(17-23)27-18-25(24-11-6-7-12-26(24)33-27)30(35)34-31-29(32(36)38-4)28(19(2)40-31)20-13-15-22(37-3)16-14-20/h6-18H,5H2,1-4H3,(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBYNDVYGYCLNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C5=CC=C(C=C5)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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